Cyclohexyl(4-methylphenyl)methanamine
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Overview
Description
Cyclohexyl(4-methylphenyl)methanamine is an organic compound with the molecular formula C14H21N It is a derivative of methanamine, where the hydrogen atoms are substituted by a cyclohexyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(4-methylphenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 4-methylbenzyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve cyclohexylamine in a suitable solvent such as ethanol.
- Add 4-methylbenzyl chloride to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous hydrogenation process. This method involves the use of benzene methanamine as a raw material and a ruthenium catalyst in a fixed bed reactor. The reaction conditions are optimized to achieve high conversion rates and product selectivity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(4-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Cyclohexyl(4-methylphenyl)methanone or cyclohexyl(4-methylphenyl)aldehyde.
Reduction: Secondary or tertiary amines with additional alkyl groups.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Cyclohexyl(4-methylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexyl(4-methylphenyl)methanamine involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain steroid hormone receptors, thereby modulating various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexyl(4-methylphenyl)methanamine can be compared with other similar compounds such as:
Cyclohexylamine: A simpler amine with only a cyclohexyl group.
4-Methylbenzylamine: An amine with a 4-methylphenyl group.
Cyclohexyl(3-methylphenyl)methanamine: A structural isomer with the methyl group in a different position.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Biological Activity
Cyclohexyl(4-methylphenyl)methanamine, also known as N-cyclohexyl-(4-methylphenyl)methanamine, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H19N
- Molecular Weight : Approximately 203.32 g/mol
- Structure : The compound features a cyclohexyl group attached to a methanamine moiety with a para-methylphenyl substituent, contributing to its unique chemical properties and biological activities.
Biological Activities
This compound has been studied for various biological activities, including:
- Neurotransmitter Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, although detailed pharmacological profiles are still required to establish its efficacy and safety for therapeutic use.
- Antimicrobial Properties : Research indicates potential antimicrobial activity, which may be linked to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
The mechanism of action of this compound is not fully elucidated but is believed to involve:
- Receptor Binding : The compound's structure allows it to bind to various receptors in the body, potentially modulating signaling pathways related to pain and inflammation .
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes, similar to other compounds that have shown COX-1 and COX-2 inhibitory activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C13H19N | Para-substituted aromatic ring enhances biological activity |
Cyclohexyl(m-tolyl)methanamine | C13H19N | Meta-substitution alters reactivity and properties |
Cyclohexyl(phenyl)methanamine | C13H19N | Lacks the methyl group on the phenyl ring, affecting solubility |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Interaction Studies : Research focusing on receptor binding affinities has indicated that this compound may exhibit significant interactions with neurotransmitter receptors, suggesting potential therapeutic applications in neurology .
- Enzyme Inhibition Assays : In vitro studies have demonstrated that this compound can inhibit COX enzymes, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Testing : Laboratory tests have shown promising results regarding the antimicrobial efficacy of this compound against various bacterial strains, warranting further exploration into its application as an antimicrobial agent.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
cyclohexyl-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C14H21N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h7-10,12,14H,2-6,15H2,1H3 |
InChI Key |
JPEBAKBEFZYTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCCCC2)N |
Origin of Product |
United States |
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